3-(2-Fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-YL)phenyl]propanamide
Description
3-(2-Fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-YL)phenyl]propanamide is a propanamide derivative featuring a 2-fluorophenyl group and a 3-methyl-4-(2-oxopyrrolidin-1-YL)phenyl substituent. The compound’s structure combines a fluorinated aromatic ring with a pyrrolidone-containing aniline moiety, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14-13-16(9-10-18(14)23-12-4-7-20(23)25)22-19(24)11-8-15-5-2-3-6-17(15)21/h2-3,5-6,9-10,13H,4,7-8,11-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPBQPVPWJXEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC2=CC=CC=C2F)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-YL)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorophenyl Intermediate:
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized through a cyclization reaction, typically involving the condensation of an amine with a carbonyl compound.
Coupling of Intermediates: The final step involves coupling the fluorophenyl intermediate with the pyrrolidinone intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-YL)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-YL)phenyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in the Fentanyl Family ()
The compound shares a propanamide backbone with fentanyl derivatives but differs in core substituents:
- N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide (2'-fluoro ortho-fluorofentanyl) : This fentanyl analog contains a piperidine ring and dual 2-fluorophenyl groups. Unlike the target compound, which has a pyrrolidone group, the piperidine core in fentanyl analogs enhances µ-opioid receptor binding .
Key Difference : The pyrrolidone moiety in the target compound introduces hydrogen-bonding capability, which is absent in piperidine-based fentanyl analogs. This could alter metabolic stability or receptor interaction kinetics.
Propanamide Derivatives with Heterocyclic Substituents ()
- N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide () : This compound features an indole-ethyl group and a biphenyl system. The indole moiety may confer π-π stacking interactions with receptors, whereas the target compound’s pyrrolidone group offers polar surface area for solubility .
- Adamantane-spiro-trioxolane propanamide () : The bulky adamantane group increases molecular weight (MW = ~450 g/mol) and lipophilicity (predicted logP > 4), whereas the target compound’s smaller substituents (MW ~370 g/mol) may enhance bioavailability .
- Chromen-2-yl sulfonamide derivatives () : These compounds include a sulfonamide linker and chromen ring, which differ from the propanamide chain in the target compound. The fluorophenyl groups in both structures suggest shared electronic effects, but the sulfonamide’s acidity may alter pharmacokinetics .
Key Difference : The target compound’s balance of fluorophenyl (lipophilic) and pyrrolidone (polar) groups may optimize blood-brain barrier penetration compared to adamantane or sulfonamide-containing analogs.
Halogen-Substituted Aromatic Compounds ()
- 3-Chloro-N-phenyl-phthalimide (): A chloro-substituted phthalimide with a rigid aromatic core. The target compound’s fluorine atom may offer better metabolic stability due to stronger C-F bonds .
- Pyrazole-carbaldehyde derivatives () : These feature sulfur and chlorine atoms, which introduce distinct electronic effects (e.g., resonance vs. inductive). The target compound’s fluorine and pyrrolidone groups create a more polarized structure, favoring solubility in aqueous environments .
Key Difference : Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine or sulfur may reduce steric hindrance and enhance target selectivity.
Research Implications and Contradictions
- Pharmacological Activity: While fentanyl analogs () suggest opioid receptor interactions, the target compound’s pyrrolidone group may shift activity toward non-opioid targets (e.g., kinases or proteases) .
- Contradictions : highlights the importance of piperidine/arylpiperidine cores in opioid activity, but the target compound’s pyrrolidone group deviates from this trend, necessitating empirical validation of its bioactivity .
Biological Activity
The compound 3-(2-Fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-YL)phenyl]propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a fluorophenyl group and a pyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 340.42 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies.
Antimicrobial Activity
In vitro assays have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) significantly lower than those of standard antibiotics.
| Pathogen | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Methicillin | 16 |
| Escherichia coli | 4 | Ampicillin | 8 |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (e.g., HEK293 and A549) reveal that the compound exhibits selective toxicity. The IC50 values indicate that while the compound is effective against cancerous cells, it shows minimal toxicity to normal cells.
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| HEK293 (Normal Cells) | >100 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Anticancer Activity : A study evaluated the effects of this compound on lung cancer cells, demonstrating significant apoptosis induction through caspase activation pathways.
- Antimicrobial Efficacy : Another study focused on its application in treating bacterial infections, showing promise as an alternative to traditional antibiotics, particularly in drug-resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
